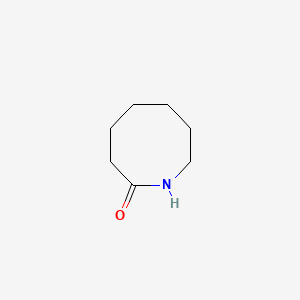

2-Azacyclooctanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azocan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYXCQLOZNIMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25588-36-7 | |

| Record name | 2(1H)-Azocinone, hexahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25588-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60217672 | |

| Record name | 2-Azacyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-66-5 | |

| Record name | Enantholactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azacyclooctanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 673-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azacyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydroazocin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Azacyclooctanone CAS number 673-66-5 properties

An In-depth Technical Guide to 2-Azacyclooctanone (CAS 673-66-5)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical examination of this compound, a cyclic lactam with significant utility in both polymer chemistry and as a versatile intermediate in organic synthesis. By providing detailed protocols, mechanistic insights, and a thorough property analysis, this document serves as a critical resource for professionals leveraging this compound in their research and development endeavors.

Core Compound Identity and Significance

This compound, also known by synonyms such as Enantholactam and Azocan-2-one, is a seven-membered ring lactam.[1][2][3] Its primary industrial application lies in its role as the monomer for the production of Nylon-7. However, the inherent reactivity of its cyclic amide structure makes it a valuable building block for creating more complex molecular architectures, including various heterocyclic compounds with potential applications in medicinal chemistry.[1][4] Derivatives of this compound have been investigated for a range of biological activities, highlighting its importance as a starting material in the synthesis of novel pharmaceutical compounds.[1][4]

Physicochemical Properties: A Data-Driven Overview

A precise understanding of this compound's physical and chemical properties is fundamental for its proper handling, storage, and application in experimental design. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 673-66-5 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO | [1][2][5] |

| Molecular Weight | 127.18 g/mol | [1][2][3][5] |

| Appearance | White to brown crystalline powder or lump | [1][2][5] |

| Melting Point | 35-38 °C (lit.) | [1][2][5][6] |

| Boiling Point | 148-150 °C at 10 mm Hg (lit.) | [1][2][5] |

| Density | ~1.008 g/cm³ (rough estimate) | [1][2][5] |

| Flash Point | >110 °C (>230 °F) | [1][2][5] |

| Solubility | Soluble in water, chloroform, and other organic solvents | |

| pKa | 16.61 ± 0.20 (Predicted) | [1][2][5] |

Synthesis and Chemical Reactivity

Primary Synthesis: The Beckmann Rearrangement

The most established and industrially scalable method for synthesizing this compound is the Beckmann rearrangement of cycloheptanone oxime.[4] This reaction involves the acid-catalyzed rearrangement of an oxime to an amide.

Caption: Synthesis of this compound via Beckmann Rearrangement.

Experimental Protocol: Beckmann Rearrangement of Cycloheptanone Oxime

-

Catalyst Preparation: A strong acid catalyst, such as concentrated sulfuric acid, is prepared.

-

Oxime Addition: Cycloheptanone oxime is carefully added to the acid catalyst at a controlled temperature.

-

Reaction: The mixture is heated (e.g., to 110-120°C) to facilitate the rearrangement through the formation of a nitrilium ion intermediate.[4]

-

Quenching & Neutralization: The reaction is cooled and then carefully quenched with water, followed by neutralization with a base (e.g., aqueous ammonia).

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., chloroform).

-

Purification: The combined organic extracts are dried and the solvent is removed. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Core Reactivity and Synthetic Utility

The lactam functionality of this compound is the hub of its reactivity. It can undergo several key transformations, making it a versatile synthetic intermediate.

-

Hydrolysis: Under acidic or basic conditions, the lactam ring can be hydrolyzed to yield 7-aminoheptanoic acid.[4]

-

N-Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl or acyl halides to form N-substituted derivatives.[4] This allows for the introduction of various functional groups, modifying the molecule's properties for applications in drug discovery.[4]

-

Building Block for Heterocycles: It serves as a foundational scaffold for synthesizing other heterocyclic systems, such as azocines, piperidines, and pyrrolidines, which are prevalent motifs in medicinal chemistry.[4]

Caption: Key reaction pathways for this compound.

Analytical Characterization Protocol

To ensure the identity and purity of this compound for research or development, a multi-technique analytical approach is required.

Step-by-Step Characterization Workflow

-

Visual Inspection: Assess the physical appearance (color, form) of the sample, which should be a white to off-white crystalline solid.[1]

-

Melting Point Analysis: Determine the melting point range. A sharp range close to the literature value (35-38 °C) indicates high purity.[1][2][6]

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum to confirm functional groups.

-

Expected Peaks: A strong C=O (amide I) stretch around 1650 cm⁻¹ and an N-H stretch around 3200 cm⁻¹.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Use GC to assess purity and detect volatile impurities.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 127, confirming the molecular weight.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum will provide information on the proton environments.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the presence of seven distinct carbon signals, including the characteristic downfield shift of the carbonyl carbon.

-

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: this compound is considered an irritant and may be harmful if swallowed.[3][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[8][9]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[8] Avoid generating dust. Keep away from ignition sources and incompatible materials like strong oxidizing agents.[8][9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][8] An inert atmosphere is recommended for long-term storage.[1][2][5]

References

- LookChem. (n.d.). Cas 673-66-5, this compound.

- Smolecule. (n.d.). Buy this compound | 673-66-5.

- Cheméo. (n.d.). This compound.

- ChemicalBook. (2023). This compound | 673-66-5.

- ChemicalBook. (n.d.). 673-66-5(this compound) Product Description.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Cyclooctanone.

- Chemsrc. (2023). 2-Azocanone | CAS#:673-66-5.

-

National Center for Biotechnology Information. (n.d.). Enantholactam. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). WO1997010197A1 - METHOD FOR PREPARING φ-AMINOALKANOIC ACID DERIVATIVES FROM CYCLOALKANONES.

- Santa Cruz Biotechnology. (n.d.). 2-Acetylcyclohexanone.

- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. PubMed Central. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound.

Sources

- 1. Cas 673-66-5,this compound | lookchem [lookchem.com]

- 2. This compound | 673-66-5 [chemicalbook.com]

- 3. Enantholactam | C7H13NO | CID 12657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 673-66-5 [smolecule.com]

- 5. 673-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Azocanone | CAS#:673-66-5 | Chemsrc [chemsrc.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

physical properties of 2-Azacyclooctanone

An In-Depth Technical Guide to the Physical Properties of 2-Azacyclooctanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as enantholactam or ω-heptanolactam, is an eight-membered cyclic amide, or lactam.[1][2] As a medium-sized lactam, it occupies a unique chemical space that presents both synthetic challenges and opportunities for novel applications. Its molecular formula is C₇H₁₃NO, with a molecular weight of approximately 127.18 g/mol .[3][4] This guide provides a comprehensive overview of the core , detailing the methodologies for their determination and interpretation from the perspective of a research scientist. The protocols herein are designed to be self-validating, ensuring that the data generated is both accurate and indicative of sample purity. This compound serves as a versatile building block in organic synthesis for creating more complex heterocyclic structures and has been investigated for its potential as a plant growth regulator and for the development of derivatives with therapeutic applications.[1][2]

Core Physicochemical & Thermal Properties

The fundamental are summarized below. These constants are critical for identification, handling, and assessing the purity of the compound.

| Property | Value | Source(s) |

| CAS Number | 673-66-5 | [2][4] |

| Molecular Formula | C₇H₁₃NO | [1][3] |

| Molecular Weight | 127.18 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid or powder. | [2][4] |

| Melting Point | 35-38 °C (lit.) | [2][4][6] |

| Boiling Point | 148-150 °C at 10 mmHg | [2][4][6] |

| Solubility | Soluble in chloroform and other organic solvents. | [3] |

Melting Point Analysis

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will typically depress the melting point and broaden the range.

This is a fundamental and widely accessible method for determining the melting point range.

Causality: The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[4]

Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block at a rate of approximately 10°C/minute until the temperature is about 15°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C/minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point range is T₁ - T₂.

DSC is a high-precision technique that measures the heat flow required to raise a sample's temperature, providing a highly accurate melting temperature (Tₘ). It is the gold standard for thermal analysis.

Causality: DSC measures the enthalpy change associated with the phase transition from solid to liquid. For a pure crystalline substance, this transition occurs over a very narrow temperature range, resulting in a sharp endothermic peak on the DSC thermogram. The peak maximum corresponds to the melting point.[6]

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of this compound into a clean aluminum DSC pan.[8]

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, for example, 20°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melting point (e.g., 60°C).

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset or peak of the endothermic event corresponding to the melting of the sample.

Boiling Point Analysis

Due to the relatively high boiling point of this compound, determination at atmospheric pressure can risk thermal decomposition. Therefore, the boiling point is measured under reduced pressure (vacuum distillation).

Causality: Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus lowering the boiling point.[9][10] This allows for distillation of high-boiling or thermally sensitive compounds without degradation.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly greased and sealed.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar or a few boiling chips into the distilling flask.

-

System Evacuation: Connect the apparatus to a vacuum source (e.g., a vacuum pump) and a manometer to monitor the pressure. Carefully evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Heating: Begin stirring and gently heat the distilling flask using a heating mantle.

-

Measurement: Observe the temperature as the liquid begins to boil and a ring of condensate rises up the distillation head. The boiling point is the stable temperature recorded on the thermometer when the liquid is actively distilling and condensing into the receiving flask.[11]

-

Recording: Record both the boiling point and the stable pressure at which it was measured (e.g., 149°C at 10 mmHg).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the complete physical and structural characterization of a newly synthesized or procured batch of this compound.

Caption: Workflow for the characterization of this compound.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrations of bonds within a molecule. The amide functional group in this compound gives rise to highly characteristic absorption bands, making IR an excellent tool for functional group identification.[12]

Expected Absorptions:

-

N-H Stretch: For a secondary amide, a single, sharp to moderately broad peak is expected in the range of 3370-3170 cm⁻¹.[13]

-

C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

Amide I (C=O Stretch): This is a very strong and sharp absorption, typically found between 1680-1630 cm⁻¹ for amides.[13] The ring strain of the eight-membered ring may slightly alter this position compared to acyclic amides.

-

Amide II (N-H Bend): This is a strong band, often found near 1570-1515 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.[13]

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. The precise radiofrequency required to perturb this alignment (the chemical shift) is highly dependent on the local electronic environment of each nucleus, allowing for the mapping of the molecular structure.[14]

-

N-H Proton (δ ~5.5-8.5 ppm): The amide proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

-

α-Protons (to C=O) (δ ~2.2-2.6 ppm): The two protons on the carbon adjacent to the carbonyl group will be deshielded and appear as a triplet.

-

α-Protons (to N) (δ ~3.0-3.5 ppm): The two protons on the carbon adjacent to the nitrogen atom will be deshielded and appear as a triplet or multiplet.

-

Methylene Protons (δ ~1.2-1.8 ppm): The remaining eight protons of the methylene groups in the ring will appear as complex multiplets in the aliphatic region.

-

Carbonyl Carbon (C=O) (δ ~165-190 ppm): The amide carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[15]

-

Aliphatic Carbons (δ ~20-60 ppm): The six other carbon atoms in the ring will appear in the aliphatic region. The carbons directly attached to the nitrogen and carbonyl group (α-carbons) will be the most downfield in this region.[16]

-

Weigh approximately 5-10 mg of this compound into a clean NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the tube and invert several times to ensure the sample is fully dissolved.

-

Place the tube in the NMR spectrometer to acquire the data.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, often causing it to fragment in a predictable manner. The fragmentation pattern serves as a molecular fingerprint.[17]

Expected Fragmentation:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass (m/z = 127) should be observed. As the molecule contains one nitrogen atom, it will follow the Nitrogen Rule and have an odd molecular weight.[18]

-

Key Fragments: Lactams are known to undergo characteristic fragmentation, including α-cleavage adjacent to the carbonyl group or the nitrogen atom. Cleavage of the β-lactam ring is a prominent fragmentation pathway.[1][19] Common fragments may arise from the loss of CO, C₂H₄, or other neutral species.

Caption: Simplified potential fragmentation pathways for this compound in EI-MS.

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For direct infusion, the solution is injected directly into the ion source.

-

For GC-MS, the solution is injected into a gas chromatograph, which separates the compound from any volatile impurities before it enters the mass spectrometer's ion source.

Purity Assessment and Purification

High-Performance Liquid Chromatography (HPLC)

For quantitative purity assessment, a stability-indicating HPLC method is the industry standard.

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a column) and a mobile phase.[20] By using a UV detector, compounds that absorb light can be quantified based on their peak area, allowing for precise determination of purity (e.g., % area).

Conceptual Protocol:

-

Method Development: A reversed-phase C18 column is typically effective. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration.

-

Sample Preparation: Prepare a sample solution of the material to be tested at the same concentration.

-

Analysis: Inject both the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of the main component in the sample chromatogram to the standard. Impurities will appear as separate peaks, and their percentage can be calculated.

Purification by Recrystallization

If the initial melting point or HPLC analysis indicates the presence of impurities, recrystallization is an effective method for purification.

Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of hot solvent. As the solution cools slowly, the solubility of the desired compound decreases, and it forms pure crystals, leaving the impurities behind in the solution (mother liquor).[21][22]

-

Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound poorly at room temperature but well at its boiling point. A mixture like ethanol/acetone or hexane/ethyl acetate might be effective.[23][24]

-

Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[25]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point to remove all residual solvent.

-

Validation: Confirm the purity of the recrystallized product by re-measuring its melting point. A sharper and slightly higher melting range should be observed.

References

-

LookChem. (n.d.). Cas 673-66-5, this compound. Available at: [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Available at: [Link]

-

Al-dhahri, T. (2021). experiment (1) determination of melting points. SlideShare. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Available at: [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Available at: [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. College of Engineering. Available at: [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Boiling Water at Reduced Pressure Demonstration Sheet. Department of Chemistry. Available at: [Link]

-

University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). General pattern of mass fragmentation of β-lactams. Available at: [Link]

-

PubChem. (n.d.). Enantholactam | C7H13NO | CID 12657. National Institutes of Health. Available at: [Link]

-

Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Available at: [Link]

-

Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913–2920. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. Available at: [Link]

-

University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Available at: [Link]

-

Professor Dave Explains. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of ε-lactams (ppm). Available at: [Link]

-

ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

N/A. (n.d.). 13CNMR. Available at: [Link]

-

CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

-

ResearchGate. (2014). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Available at: [Link]

Sources

- 1. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Boiling Water at Reduced Pressure Demonstration Sheet [chemed.chem.purdue.edu]

- 10. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 11. Purification [chem.rochester.edu]

- 12. youtube.com [youtube.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. treenablythe.weebly.com [treenablythe.weebly.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mt.com [mt.com]

- 22. researchgate.net [researchgate.net]

- 23. Purification [chem.rochester.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

2-Azacyclooctanone molecular weight and formula

An In-depth Technical Guide to 2-Azacyclooctanone

Abstract: this compound, also known by synonyms such as enantholactam and hexahydro-2(1H)-azocinone, is an eight-membered lactam with significant utility in polymer chemistry and as a building block in organic synthesis. This guide provides a detailed examination of its core molecular properties, established synthetic methodologies, and key application areas. We will explore its fundamental chemical attributes, the mechanistic basis of its synthesis, and its role as a monomer and synthetic intermediate, offering a comprehensive resource for researchers and development professionals.

Fundamental Molecular Characteristics

A precise understanding of a compound's molecular formula and weight is essential for all stoichiometric and analytical procedures. These foundational data points are critical for reaction planning, characterization, and quality control.

Molecular Formula and Weight

This compound is a cyclic amide with an eight-membered ring structure containing one nitrogen atom.

These values are derived from its composition of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Chemical Structure

The structure consists of a seven-carbon chain cyclized via an amide linkage. The inherent flexibility of the eight-membered ring, combined with the conformational constraints of the planar amide group, results in a complex conformational landscape.

Caption: Key stages in the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize this compound from cycloheptanone oxime.

Materials:

-

Cycloheptanone oxime

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve cycloheptanone oxime in DCM in a round-bottom flask and cool the mixture in an ice bath.

-

Acid Addition: While stirring vigorously, add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor completion using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.

-

Neutralization: Slowly add saturated NaHCO₃ solution to the mixture until the effervescence ceases and the pH is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Core Applications

This compound serves as a valuable monomer and a versatile intermediate in various fields of chemical science.

Polymer Science

As a lactam, this compound is a monomer for the synthesis of polyamide-7 via ring-opening polymerization. This process is analogous to the production of Nylon 6 from caprolactam. The resulting polymer has properties dictated by the seven-methylene-unit backbone, offering a unique alternative to other nylons in specialized fiber and plastic applications.

Caption: Conceptual flow of polyamide-7 synthesis.

Organic and Medicinal Chemistry

The compound is a useful building block for synthesizing more complex heterocyclic molecules. [1]Its derivatives have been investigated for a range of potential biological activities, including applications as enzyme inhibitors and as scaffolds for anticonvulsant and antitumor agents. [1]The lactam functionality provides a handle for various chemical modifications, such as N-alkylation and acylation, allowing for the creation of diverse molecular libraries. [1]

Data Summary

The physicochemical properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H13NO | [1][2][3][4][5] |

| Molecular Weight | 127.18 g/mol | [1][3][4][5][6] |

| CAS Number | 673-66-5 | [1][2][3][4][5][6] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 35-38 °C | [2][3][5] |

| Boiling Point | 148-150 °C (at 10 mmHg) | [2][3][5] |

References

- Smolecule. (n.d.). Buy this compound | 673-66-5.

- Guidechem. (n.d.). 673-66-5 this compound C7H13NO, Formula,NMR,Boiling Point,Density,Flash Point.

- Sigma-Aldrich. (n.d.). 1-Aza-2-cyclooctanone - this compound, 2-Azocanone.

- LookChem. (n.d.). Cas 673-66-5, this compound.

- PubChem. (n.d.). Enantholactam | C7H13NO | CID 12657. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 1-Aza-2-cyclooctanone 98% 673-66-5.

- NIST. (n.d.). Caprolactam. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 673-66-5(this compound) Product Description.

Sources

- 1. Buy this compound | 673-66-5 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. Cas 673-66-5,this compound | lookchem [lookchem.com]

- 4. Enantholactam | C7H13NO | CID 12657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 673-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Azocan-2-one

Introduction

In the landscape of heterocyclic organic chemistry, medium-sized ring lactams represent a pivotal class of compounds with significant implications in polymer science and medicinal chemistry. Among these, Azocan-2-one, an eight-membered cyclic amide, serves as a critical monomer and a versatile synthetic intermediate.[1] This guide provides an in-depth technical overview of Azocan-2-one, focusing on its fundamental properties, synthesis, and key applications for professionals in research and drug development. The primary objective is to furnish a comprehensive resource that elucidates the causality behind its chemical behavior and synthetic pathways, thereby empowering researchers to leverage its full potential.

Nomenclature and Chemical Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as 2-Azacyclooctanone is Azocan-2-one .[1][2] The name is derived from "azocane," the systematic name for a saturated eight-membered ring containing one nitrogen atom, with the "-2-one" suffix indicating the carbonyl group's position.[3]

This compound is also widely known by several synonyms, which are frequently encountered in literature and commercial listings[1][4][5]:

Key Identifiers:

Physicochemical and Structural Properties

Understanding the physical and chemical properties of Azocan-2-one is fundamental to its application in synthesis and material science. The eight-membered ring structure imparts significant conformational flexibility, while the planar amide bond introduces structural constraints, influencing its reactivity and intermolecular interactions.[1]

Chemical Structure Diagram

Caption: Chemical structure of Azocan-2-one.

Data Summary Table

For ease of reference, the key physicochemical properties of Azocan-2-one are summarized below.

| Property | Value | Source |

| Molecular Weight | 127.18 g/mol | [1][6] |

| Appearance | White to brown crystalline powder/solid | [7][8] |

| Melting Point | 35-38 °C | [8] |

| Boiling Point | 148-150 °C at 10 mm Hg | [8] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Purity | ≥95-97% (Typical commercial grades) | [6][7] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6] |

| LogP | 1.06 - 1.40 | [6][9] |

Synthesis and Manufacturing: The Beckmann Rearrangement

The most prominent and industrially significant method for synthesizing cyclic lactams, including Azocan-2-one, is the Beckmann rearrangement .[10][11] This acid-catalyzed reaction transforms a cyclic ketoxime into its corresponding lactam.[12] The archetypal example is the conversion of cyclohexanone oxime to caprolactam, the precursor for Nylon 6.[10]

Workflow for the Synthesis of Azocan-2-one

The synthesis of Azocan-2-one follows a two-step process starting from cycloheptanone.

Caption: Role of Azocan-2-one in Polyamide 7 synthesis.

Polyamide 7 exhibits properties that make it a valuable engineering thermoplastic, often compared to Polyamide 6 (from caprolactam). Its lower moisture absorption compared to Polyamide 6 results in better dimensional stability and retention of mechanical properties in humid environments. This makes it suitable for applications requiring high performance and durability, such as specialty fibers, filaments, and engineering plastics.

Medicinal Chemistry and Drug Development

While Azocan-2-one itself is not a therapeutic agent, its scaffold is a valuable building block for synthesizing more complex, biologically active molecules. [1]Its derivatives have been investigated for a range of potential therapeutic applications. The lactam ring can be opened or modified to create linear or heterocyclic structures that are central to many pharmacophores. Research has shown that derivatives of Azocan-2-one may exhibit inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in neurodegenerative disease research. [1]Furthermore, other derivatives have shown potential as anticonvulsant and antitumor agents. [1]

Agrochemicals

Azocan-2-one has been identified as having plant growth inhibitory activity, suggesting its potential use or the use of its derivatives in developing new plant growth regulators. [1][8]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. Azocan-2-one requires careful handling in a laboratory or industrial setting.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritant 2), causes serious eye irritation (Eye Irritant 2), and may cause respiratory irritation (STOT SE 3). [13][14]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. [13]Work should be conducted in a well-ventilated area or a chemical fume hood. [13]* Handling: Avoid contact with skin, eyes, and clothing. [13][15]Wash hands thoroughly after handling. [13]Do not eat, drink, or smoke in areas where the chemical is used. [13]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [13]* First Aid:

-

If Swallowed: Immediately call a poison center or doctor. [13] * If on Skin: Wash with plenty of water and soap. [13] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [13] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [13]

-

References

-

Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meeting. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 10, 2026, from [Link]

-

AZOCAN-2-ONE | CAS 673-66-5. (n.d.). Matrix Fine Chemicals. Retrieved January 10, 2026, from [Link]

-

Beckmann rearrangement. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Beckmann Rearrangement. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

1,3-Oxazocan-2-one. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Enantholactam | C7H13NO. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

This compound | Cas 673-66-5. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

-

Azocan. (n.d.). CAS Common Chemistry. Retrieved January 10, 2026, from [Link]

-

This compound (C7H13NO). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

Sources

- 1. Buy this compound | 673-66-5 [smolecule.com]

- 2. AZOCAN-2-ONE | CAS 673-66-5 [matrix-fine-chemicals.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Enantholactam | C7H13NO | CID 12657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 673-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Azocan-2-one | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. guidechem.com [guidechem.com]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-Azacyclooctanone

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Azacyclooctanone (also known as enantholactam or capryllactam), a crucial intermediate in chemical synthesis and polymer science. The document is structured to serve researchers, scientists, and drug development professionals by offering a detailed exploration of the theoretical principles governing its solubility, practical experimental protocols for solubility determination, and a compilation of available solubility data. The guide emphasizes the interplay between solute and solvent properties, providing a predictive framework for solvent selection in various applications, from reaction media to purification and formulation.

Introduction to this compound

This compound (CAS No. 673-66-5) is a cyclic amide, or lactam, with a seven-membered carbon ring fused to a nitrogen atom.[1] Its molecular formula is C7H13NO, and it has a molecular weight of 127.18 g/mol .[1] This compound serves as a valuable building block in organic synthesis and is noted for its potential applications in agriculture as a plant growth inhibitor and in the pharmaceutical industry as a precursor for more complex molecules.[2][3] Understanding its solubility in a diverse range of solvents is paramount for its effective utilization in these fields, enabling optimization of reaction conditions, development of purification strategies, and formulation of end-products.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C7H13NO | [2] |

| Molecular Weight | 127.18 g/mol | [2] |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 35-38 °C (lit.) | [4] |

| Boiling Point | 148-150 °C at 10 mm Hg (lit.) | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

Theoretical Framework of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like." This principle is a qualitative summation of the intermolecular forces at play between the solute and solvent molecules. The overall Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously, and this is dependent on the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

Key Factors Influencing the Solubility of this compound:

-

Polarity: this compound possesses a polar amide group (-C(=O)NH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[3] This polarity suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a significant contributor to its solubility in protic solvents like water and alcohols. The strength of these interactions can overcome the lattice energy of the solid crystal.[3]

-

Van der Waals Forces: The nonpolar hydrocarbon backbone of the seven-membered ring contributes to van der Waals interactions, allowing for some degree of solubility in less polar solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat to break the crystal lattice bonds.[5]

Experimental Determination of Solubility

To ensure scientific integrity and reproducibility, standardized methods for solubility determination are crucial. The isothermal shake-flask method is a widely accepted and robust technique for generating equilibrium solubility data.

Isothermal Shake-Flask Protocol

This method involves equilibrating an excess amount of the solute in a given solvent at a constant temperature until the solution is saturated.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is essential to confirm that solid solute remains, indicating saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid. This step must be performed quickly to avoid temperature fluctuations.

-

Analysis: Analyze the concentration of this compound in the filtered saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy, after creating a proper calibration curve.

-

Calculation: The solubility is then calculated and typically expressed in units of g/100 mL, mg/mL, or mole fraction.

Self-Validating System Considerations:

-

Purity: The purity of both this compound and the solvents used must be high to avoid erroneous results.[6]

-

Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should remain constant once equilibrium is achieved.[6]

-

Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent.[6]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Solubility Data of this compound

While extensive, publicly available data on the solubility of this compound in a wide array of solvents is limited, this guide compiles known qualitative and quantitative information. For comparison, data for the structurally similar and widely studied ε-caprolactam is also included to provide broader context.

Table 1: Solubility of this compound and Related Lactams in Various Solvents

| Solvent | Solvent Type | This compound Solubility | ε-Caprolactam Solubility | Reference |

| Water | Polar Protic | Soluble | 4560 g/L (20 °C) | [7] |

| Methanol | Polar Protic | Soluble | Soluble | [7] |

| Ethanol | Polar Protic | Soluble | Soluble | [7] |

| 1-Propanol | Polar Protic | Data not available | Soluble | [5] |

| 1-Butanol | Polar Protic | Data not available | Soluble | [5] |

| Benzene | Nonpolar | Data not available | Soluble | [8] |

| Chloroform | Polar Aprotic | Data not available | Soluble | [9] |

| Diethyl Ether | Polar Aprotic | Data not available | Soluble | [8] |

| Petroleum Hydrocarbons | Nonpolar | Data not available | Soluble | [8] |

Note: "Soluble" indicates qualitative data where specific quantitative values were not found.

Discussion and Predictive Analysis

The chemical structure of this compound, with its polar amide functionality and nonpolar hydrocarbon ring, suggests a broad solubility profile.

-

Polar Protic Solvents (e.g., Water, Alcohols): High solubility is expected due to the strong hydrogen bonding interactions between the solvent's hydroxyl group and the lactam's N-H and C=O groups.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H group of the lactam. While they lack a hydrogen bond donating group, their polarity is sufficient to dissolve this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. The primary intermolecular forces would be weaker van der Waals interactions between the hydrocarbon portions of the solute and solvent. The energy required to break the hydrogen bonds in the lactam's crystal lattice may not be sufficiently compensated by these weaker interactions.

The conformational flexibility of the eight-membered ring in this compound can also be influenced by the solvent environment, which in turn affects its solubility.[3] Polar solvents may stabilize more extended conformations that maximize solvent interaction with the polar amide group.[3]

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry place with an inert atmosphere.[10]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound or any of the solvents mentioned in this guide.[11][12]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. By understanding the interplay of its physicochemical properties with those of different solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol for the isothermal shake-flask method offers a reliable means of generating precise solubility data where it is currently lacking. Further quantitative studies across a broader range of solvents and temperatures would be highly valuable to the scientific community, enhancing the utility of this important chemical intermediate.

References

-

PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 673-66-5, this compound. Retrieved from [Link]

-

ChemBK. (n.d.). Caprolactam. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of caprolactam in different organic solvents. Retrieved from [Link]

-

Guanghua Sci-tech. (n.d.). Caprolactam. Retrieved from [Link]

-

PubChem. (n.d.). Enantholactam. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2016). Interlaboratory Validation of Small-Scale Solubility and Dissolution Measurements of Poorly Water-Soluble Drugs. National Center for Biotechnology Information. Retrieved from [Link]

-

Nature. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Buy this compound | 673-66-5 [smolecule.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Caprolactam CAS#: 105-60-2 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Caprolactam [ghtech.com]

- 10. This compound | 673-66-5 [chemicalbook.com]

- 11. 2-AZACYCLONONANONE - Safety Data Sheet [chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Spectroscopic Guide to 2-Azacyclooctanone (Enantholactam)

Foreword: The Analytical Imperative of Medium-Ring Lactams

In the landscape of synthetic chemistry and drug development, medium-ring lactams like 2-azacyclooctanone (also known as enantholactam) represent a unique structural class.[1] Their conformational flexibility and synthetic utility as precursors to polyamides and other complex heterocyclic systems necessitate a robust and unambiguous analytical framework for their characterization.[1][2][] This guide moves beyond a simple recitation of data points. It is designed as a deep-dive into the spectral signature of this compound (CAS No. 673-66-5), providing the causal logic behind the observed data and equipping researchers with the validated protocols necessary for its reliable identification.[2][4][5] This document serves as a definitive reference for scientists engaged in quality control, reaction monitoring, and structural elucidation involving this important chemical entity.

Molecular Structure: The Foundation of Spectral Behavior

The spectral characteristics of any molecule are a direct consequence of its electronic and vibrational states, which are dictated by its structure. This compound is an eight-membered cyclic amide (lactam) with the molecular formula C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol .[1][4][6] The key structural features influencing its spectral output are:

-

The Amide Functional Group: Comprising a carbonyl group (C=O) directly bonded to a nitrogen atom (N-H). This group is the source of the most characteristic signals in both IR and NMR spectroscopy.

-

The Eight-Membered Ring: The size of the ring imparts a degree of conformational flexibility and ring strain that subtly influences the vibrational frequencies and chemical shifts compared to smaller or larger lactams.

-

Methylene Chain (-(CH₂)₅-): The five contiguous methylene groups create a dense and often overlapping region in the proton NMR spectrum, requiring careful analysis.

Below is the annotated chemical structure of this compound, which will be referenced for all spectral assignments.

Caption: Numbered structure of this compound for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and deduce connectivity. For this compound, the choice of solvent is critical; deuterated chloroform (CDCl₃) is a common and effective choice.[5]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The amide proton (NH ) is often broad and its chemical shift can be concentration-dependent. The protons on carbons adjacent to the electron-withdrawing carbonyl group (C3) and the nitrogen atom (C8) are shifted downfield relative to the other methylene protons.

Table 1: Summary of ¹H NMR Spectral Data for this compound in CDCl₃

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Assignment |

| NH | ~6.0 - 6.5 | Broad Singlet (br s) | 1H | The amide proton is deshielded and often exchanges, leading to a broad signal. |

| C8-H₂ | ~3.2 | Multiplet (m) | 2H | Protons are alpha to the nitrogen atom, causing a significant downfield shift. |

| C3-H₂ | ~2.4 | Multiplet (m) | 2H | Protons are alpha to the carbonyl group, resulting in deshielding. |

| C4, C5, C6, C7-H₂ | ~1.4 - 1.8 | Multiplet (m) | 8H | The aliphatic methylene protons are shielded and overlap in a complex multiplet. |

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument frequency.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.[7] Due to the molecule's symmetry, not all seven carbons are unique. The carbonyl carbon is the most deshielded and appears furthest downfield.

Table 2: Summary of ¹³C NMR Spectral Data for this compound in CDCl₃

| Assigned Carbon | Chemical Shift (δ) ppm | Rationale for Assignment |

| C 2 (C=O) | ~178 | The carbonyl carbon is highly deshielded due to the attached electronegative oxygen. |

| C 8 | ~42 | This carbon is attached to the nitrogen atom, causing a downfield shift. |

| C 3 | ~37 | The carbon alpha to the carbonyl group is moderately deshielded. |

| C 4, C5, C6, C7 | ~23 - 30 | These aliphatic carbons are shielded and appear in the typical alkane region.[8] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).[5] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the amide group.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Rationale for Assignment |

| N-H Stretch | ~3290 | Strong, Broad | Characteristic of a secondary amide N-H bond. Broadening is due to hydrogen bonding. |

| C-H Stretch (sp³) | 2850 - 2950 | Strong | Aliphatic C-H stretching from the methylene groups in the ring. |

| C=O Stretch (Amide I) | ~1650 | Very Strong | This is a hallmark absorption for a cyclic amide (lactam). Its position is influenced by ring strain and resonance. |

| N-H Bend (Amide II) | ~1550 | Strong | This band arises from a combination of N-H bending and C-N stretching. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.[4]

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure. Electron Ionization (EI) is a common technique for this analysis.

Analysis of the Mass Spectrum (EI-MS)

Under EI conditions, this compound will ionize and fragment in a predictable manner.

-

Molecular Ion (M⁺•): The parent molecule loses an electron to form the molecular ion. For this compound (C₇H₁₃NO), the expected m/z value is 127.[4]

-

Key Fragments: The molecular ion is unstable and breaks apart. The fragmentation pattern is a unique fingerprint. Common fragments observed for this compound include:

Sources

- 1. Buy this compound | 673-66-5 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 4. Enantholactam | C7H13NO | CID 12657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. treenablythe.weebly.com [treenablythe.weebly.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Synthesis of 2-Azacyclooctanone from Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azacyclooctanone, known industrially as capryllactam, is a cyclic amide of significant chemical importance, primarily as a monomer for the synthesis of Nylon 8. Its seven-membered carbocyclic precursor, cycloheptanone, serves as a readily available starting material for its synthesis. This guide provides a comprehensive technical overview of the principal synthetic transformations used to convert cycloheptanone into this compound. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of two core methodologies: the two-step Beckmann rearrangement pathway and the one-pot Schmidt reaction . This document is intended to serve as a practical and authoritative resource, grounded in established chemical literature, to enable researchers to make informed decisions in the laboratory and during process development.

Introduction: The Strategic Importance of this compound

This compound (Capryllactam) is the eight-membered ring lactam corresponding to caprylic acid. Its primary commercial application lies in the ring-opening polymerization to produce Nylon 8, a polyamide with specialized applications owing to its low moisture absorption and high dimensional stability. Beyond polymer science, the lactam scaffold is a recurring motif in pharmacologically active molecules, making efficient synthetic routes to medium-sized rings like this compound a subject of continued interest in medicinal and process chemistry.

The synthesis of this lactam from cycloheptanone represents a classic ring-expansion reaction, where a carbon atom in the cycloalkane ring is formally replaced by a nitrogen atom. The two most prominent and reliable methods to achieve this transformation are the Beckmann rearrangement of cycloheptanone oxime and the Schmidt reaction of cycloheptanone itself.

Pathway I: The Beckmann Rearrangement

The Beckmann rearrangement is a venerable and highly reliable acid-catalyzed reaction that converts an oxime into an amide.[1][2] For the synthesis of this compound, this is a two-step process beginning with the formation of cycloheptanone oxime.

Principle and Mechanism

The overall process can be summarized as:

-

Step 1 (Oximation): Cycloheptanone reacts with hydroxylamine to form cycloheptanone oxime.

-

Step 2 (Rearrangement): The oxime is treated with a strong acid, inducing an intramolecular rearrangement to yield this compound.

The mechanism of the Beckmann rearrangement is a well-established cascade.[3][4] It begins with the protonation of the oxime's hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (water).[1] This is followed by a concerted 1,2-alkyl migration, where one of the carbon atoms attached to the original carbonyl carbon migrates to the electron-deficient nitrogen atom, displacing the water molecule.[4] This key step forms a nitrilium ion intermediate. Subsequent attack by water, followed by deprotonation and tautomerization, yields the final, stable lactam product.[5]

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocols

Step A: Synthesis of Cycloheptanone Oxime

This procedure is a standard oximation reaction.

-

Reagents:

-

Cycloheptanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (NaOAc·3H₂O) or another suitable base

-

Ethanol/Water solvent mixture

-

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in a minimal amount of warm water.

-

Add a solution of cycloheptanone in ethanol to the aqueous solution. The molar ratio of ketone:hydroxylamine:base is typically 1:1.1:1.5.

-

Heat the mixture under reflux for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a larger volume of cold water to precipitate the oxime.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product is often of sufficient purity for the next step, or it can be recrystallized from a suitable solvent like ethanol or hexane.

-

Step B: Beckmann Rearrangement of Cycloheptanone Oxime

This step involves the use of strong, corrosive acids and is highly exothermic. Appropriate personal protective equipment (PPE) and a chemical fume hood are mandatory.

-

Reagents:

-

Cycloheptanone oxime

-

Concentrated Sulfuric Acid (H₂SO₄, 85-96%) or Polyphosphoric Acid (PPA)

-

Ammonium hydroxide (for neutralization)

-

Dichloromethane or Chloroform (for extraction)

-

-

Procedure (using H₂SO₄): [1]

-

In a beaker or flask, carefully add cycloheptanone oxime (e.g., 10 g) in small portions to a stirred, pre-cooled amount of 85% sulfuric acid (e.g., 20 mL).[1]

-

Heat the mixture gently with a flame or heating mantle. An exothermic reaction will initiate, often indicated by bubbling.[1]

-

Immediately remove the heat source and allow the vigorous reaction to proceed and then subside.[1] This may take only a few seconds. The solution will darken.

-

Once cooled to room temperature, pour the acidic solution slowly over crushed ice.

-

Carefully neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until the pH is basic (pH 8-9). This is a highly exothermic process and must be done with cooling.

-

Extract the aqueous layer multiple times with dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether).

-

Data Presentation: Beckmann Rearrangement

| Step | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Oximation | Cycloheptanone, NH₂OH·HCl, NaOAc | Ethanol/Water | 60-80 (Reflux) | 85-95% | General Procedure |

| Rearrangement | Cycloheptanone Oxime, H₂SO₄ | None (acid is solvent) | ~100-120 (exotherm) | 80-90% | [1] |

| Rearrangement (Milder) | Cycloheptanone Oxime, Cyanuric Chloride | N,N-Dimethylformamide (DMF) | Room Temperature | >95% | [6][7] |

Pathway II: The Schmidt Reaction

The Schmidt reaction offers a more direct, one-pot alternative for converting a ketone directly into an amide, bypassing the need to isolate the oxime intermediate.[8][9] This is achieved using hydrazoic acid (HN₃), typically generated in situ from sodium azide (NaN₃) and a strong acid.

Principle and Mechanism

The Schmidt reaction of a ketone begins with the acid-catalyzed addition of hydrazoic acid to the carbonyl group, forming an azidohydrin intermediate.[8][10] Subsequent dehydration of this intermediate leads to a diazoiminium ion. This species is unstable and undergoes a rearrangement, similar to the Beckmann pathway, where an alkyl group migrates to the nitrogen with the concurrent expulsion of dinitrogen gas (N₂), a thermodynamically very favorable process.[8] The resulting nitrilium ion is then captured by water to afford the final lactam product after tautomerization.[8][10]

Caption: Mechanism of the Schmidt Reaction on a Ketone.

Experimental Protocol & Safety Imperatives

CRITICAL SAFETY WARNING: The Schmidt reaction involves sodium azide and the in situ formation of hydrazoic acid. Hydrazoic acid is highly toxic, volatile, and explosive.[11][12] Sodium azide itself is acutely toxic and can form explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass.[12][13] This reaction MUST be performed by trained personnel in a well-ventilated chemical fume hood, behind a blast shield, and with appropriate PPE.[11] Halogenated solvents like dichloromethane should be avoided as they can form dangerously explosive diazidomethane.[10][11]

-

Reagents:

-

Cycloheptanone

-

Sodium azide (NaN₃)

-

Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA)

-